

Potential off-target effects of Enerisant hydrochloride to consider

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Technical Support Center: Enerisant Hydrochloride

This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of **Enerisant hydrochloride** (also known as TS-091). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **Enerisant hydrochloride**?

Enerisant hydrochloride is a potent and highly selective histamine H3 receptor (H3R) antagonist and inverse agonist.[1][2][3] The H3R is a presynaptic autoreceptor in the central nervous system that normally inhibits the release of histamine and other neurotransmitters.[4] [5] By blocking this receptor, Enerisant increases the release of histamine, as well as other neurotransmitters like dopamine and acetylcholine, which is thought to mediate its wake-promoting and pro-cognitive effects.[2]

Q2: How selective is Enerisant for the H3 receptor?

In vitro studies have demonstrated that Enerisant is highly selective for the H3 receptor. It has over 3,000-fold greater selectivity for the H3 receptor compared to other histamine receptor







subtypes (H1, H2, and H4).[6] Furthermore, it has been shown to have negligible affinity for the σ1 receptor, a known off-target for other H3R antagonists like pitolisant.[6]

Q3: Has Enerisant been screened against a broader panel of off-targets?

Yes, Enerisant has been profiled against a wide range of other potential targets. One study reported that Enerisant displayed negligible binding affinities for a panel of 66 other receptors, transporters, and ion channels at concentrations up to 10 μ M.[1] This indicates a low likelihood of direct off-target effects mediated by these major protein families at therapeutically relevant concentrations.

Troubleshooting Guide

Issue 1: I'm observing an unexpected phenotype in my in vivo model that doesn't seem to be related to H3R antagonism. Could this be an off-target effect?

While Enerisant is highly selective, it's important to consider all possibilities.

- On-Target, Downstream Effects: First, consider if the observed phenotype could be a
 downstream consequence of H3R antagonism. The increased release of histamine,
 dopamine, and acetylcholine can have widespread effects throughout the central nervous
 system.[2][5] For example, adverse events like insomnia, headache, and nausea reported in
 clinical trials are considered to be related to the on-target wake-promoting effects of the drug.
 [6][7][8]
- Transporter Interactions: Enerisant has been shown to inhibit the organic cation transporter 2
 (OCT2), multidrug and toxin extrusion protein 1 (MATE1), and MATE2-K.[9] If your
 experimental system or animal model has specific sensitivities related to these transporters,
 this could be a source of the unexpected phenotype. These transporters are involved in the
 disposition of various endogenous compounds and xenobiotics.
- Pharmacokinetics: Enerisant is minimally metabolized in humans, with a large fraction
 excreted unchanged in the urine.[6][7] This reduces the likelihood of off-target effects from
 active metabolites. However, inter-individual variabilities in efficacy and safety have been
 noted, suggesting that tailored dosage adjustments may be necessary.[7]



Issue 2: My in vitro assay is showing unexpected results. How can I confirm it's not due to an off-target interaction of Enerisant?

- Consult Off-Target Panel Data: Refer to the summary table below. If your assay involves any of the targets where Enerisant has known interactions (OCT2, MATE1, MATE2-K), you may need to use appropriate controls to isolate the effect.
- Dose-Response Curve: Generate a full dose-response curve for the observed effect. If the EC50/IC50 for the unexpected effect is significantly higher than the reported IC50 for H3R (2.89 nM for human H3R), it is more likely to be an off-target effect that may only be relevant at supra-physiological concentrations.[3]
- Use a Structurally Unrelated H3R Antagonist: As a control, test a structurally different H3R antagonist with a distinct off-target profile. If the unexpected effect is not replicated, it is more likely to be a specific off-target effect of Enerisant.

Data Presentation

Table 1: Summary of Enerisant Hydrochloride Selectivity and Off-Target Interactions



| Target Class | Specific Target | Finding |
|---|---|--|
| Primary Target | Histamine H3 Receptor (human) | IC50: 2.89 nM[3] |
| Histamine Receptors | H1, H2, H4 | Negligible binding[1] |
| Other Receptors | Sigma-1 (σ1) | No affinity[6] |
| Broad Screening Panel | 66 Receptors, Transporters, Ion Channels | Negligible affinities at 1-10 $\mu\text{M}[1]$ |
| Drug Transporters | Organic Cation Transporter 2 (OCT2) | Inhibition observed[9] |
| Multidrug and Toxin Extrusion Protein 1 (MATE1) | Inhibition observed[9] | |
| Multidrug and Toxin Extrusion Protein 2-K (MATE2-K) | Inhibition observed[9] | _ |
| CYP Enzymes | CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 2E1, 3A4 | No inhibition or induction[9] |

Experimental Protocols

Key Experiment: Radioligand Binding Assay for Off-Target Receptor Screening

This protocol is a representative example of how off-target binding affinity is assessed.

- Objective: To determine the binding affinity of Enerisant hydrochloride for a panel of offtarget receptors.
- Materials:
 - Cell membranes prepared from cell lines stably expressing the receptor of interest.
 - Specific radioligand for each receptor (e.g., [3 H]-Prazosin for α 1-adrenergic receptor).
 - Enerisant hydrochloride stock solution.



- Assay buffer (specific to each receptor).
- 96-well filter plates.
- Scintillation fluid and microplate scintillation counter.
- Methodology:
 - 1. Prepare serial dilutions of **Enerisant hydrochloride** in the assay buffer.
 - 2. In a 96-well plate, combine the cell membranes, the specific radioligand at a concentration near its Kd, and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or the various concentrations of Enerisant.
 - Incubate the plates at a specified temperature and duration to allow binding to reach equilibrium.
 - 4. Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
 - 5. Allow the filters to dry, then add scintillation fluid to each well.
 - 6. Quantify the radioactivity in each well using a microplate scintillation counter.
- Data Analysis:
 - 1. Calculate specific binding by subtracting non-specific binding from total binding.
 - 2. Plot the percentage of specific binding against the logarithm of the Enerisant concentration.
 - 3. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of Enerisant that inhibits 50% of the specific radioligand binding.
 - 4. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.

Visualizations

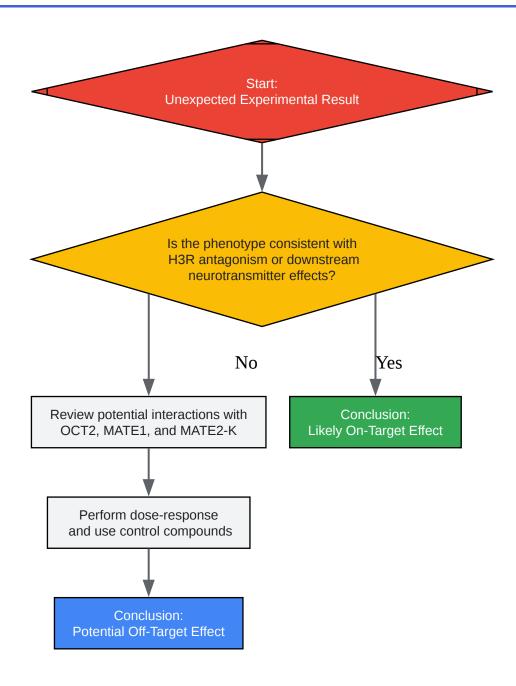




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Caption: On-target signaling pathway of **Enerisant hydrochloride**.





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Caption: Troubleshooting workflow for unexpected experimental results.

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